

# Physical and chemical properties of 1,2,3-Benzothiadiazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1,2,3-Benzothiadiazole

Cat. No.: B1199882

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **1,2,3-Benzothiadiazole**

## Introduction

**1,2,3-Benzothiadiazole** is a bicyclic aromatic heterocyclic compound, structurally characterized by a benzene ring fused to a 1,2,3-thiadiazole ring.<sup>[1]</sup> This planar, 10- $\pi$  electron system is a colorless solid soluble in many organic solvents.<sup>[1]</sup> While the parent molecule itself has limited direct commercial applications, its derivatives are of significant interest in various fields, particularly in agriculture and medicinal chemistry.<sup>[1][2][3]</sup> The unique electronic properties and reactivity of the benzothiadiazole scaffold make it a valuable building block for the synthesis of complex functional molecules.<sup>[4][5][6]</sup> This guide provides a comprehensive overview of the core physical and chemical properties of **1,2,3-Benzothiadiazole**, intended for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic signature, chemical reactivity, and established synthesis protocols, offering insights grounded in established scientific literature.

## Physicochemical and Structural Properties

The fundamental physical and structural characteristics of **1,2,3-Benzothiadiazole** are crucial for its handling, characterization, and application in synthesis. These properties are summarized in the table below.

## Core Physicochemical Data

| Property                    | Value                                                | Reference(s) |
|-----------------------------|------------------------------------------------------|--------------|
| Molecular Formula           | C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> S       | [1][7][8]    |
| Molar Mass                  | 136.17 g/mol                                         | [1][8][9]    |
| Appearance                  | Colorless solid; Yellow to orange crystalline solid  | [1][4]       |
| Melting Point               | 36–37 °C (97–99 °F)                                  | [1]          |
| Boiling Point               | 220.5 °C (428.9 °F)                                  | [1]          |
| Density                     | 1.499 g/cm <sup>3</sup>                              | [1]          |
| Solubility                  | Soluble in organic solvents; low solubility in water | [1][4][10]   |
| pKa (Dissociation Constant) | 2.84 ± 0.04 at 25°C                                  | [11]         |
| LogP                        | 1.69                                                 | [7]          |

## Molecular Structure and Bonding

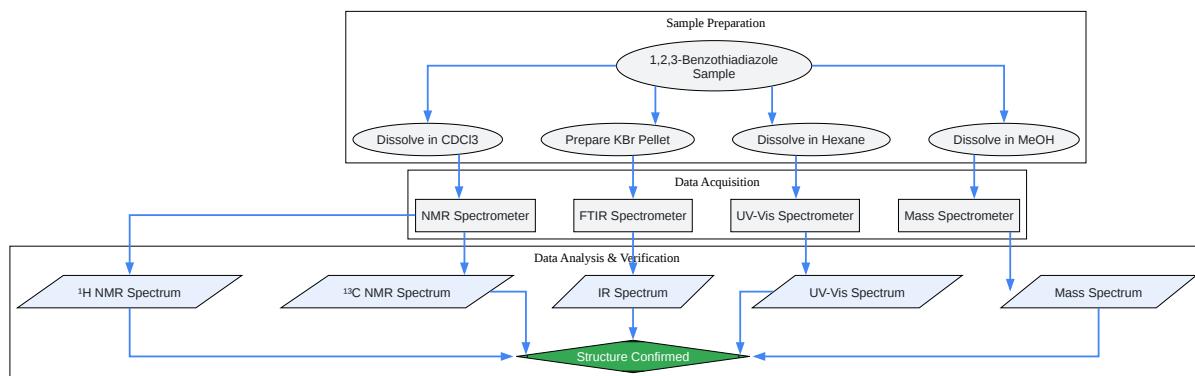
**1,2,3-Benzothiadiazole** is a planar molecule, a characteristic that facilitates  $\pi$ -stacking interactions in condensed phases.[1] As a 10-electron system, it exhibits aromaticity, similar to naphthalene.[1] X-ray crystallography studies have elucidated its precise bond lengths and angles. The bond distances within the thiadiazole ring, specifically the N-N bond (128 pm) and the S-N bond (171 pm), indicate significant multiple bond character.[1] This delocalization of electrons across the bicyclic system is fundamental to its chemical stability and reactivity.

## Spectroscopic Characterization

Accurate identification and structural elucidation of **1,2,3-Benzothiadiazole** rely on a combination of modern spectroscopic techniques. The following section details the expected spectral data and provides a generalized protocol for analysis.

## Summary of Spectroscopic Data

| Technique              | Observation                                                                    | Reference(s) |
|------------------------|--------------------------------------------------------------------------------|--------------|
| <sup>1</sup> H NMR     | Signals corresponding to the four protons on the benzene ring.                 | [12][13]     |
| <sup>13</sup> C NMR    | Signals corresponding to the six carbons of the benzene ring.                  | [14][15]     |
| IR Spectroscopy        | Characteristic peaks for C-H aromatic stretching and ring vibrations.          | [14]         |
| UV-Vis Spectroscopy    | Absorption maxima ( $\lambda_{\text{max}}$ ) at 264 nm and 306 nm (in hexane). | [16][17]     |
| Mass Spectrometry (EI) | Molecular ion peak (M <sup>+</sup> ) at m/z 136.                               | [9]          |


## Experimental Protocol: Spectroscopic Analysis

Objective: To confirm the identity and purity of a synthesized sample of **1,2,3-Benzothiadiazole**.

Methodology:

- Sample Preparation:
  - NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
  - IR: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is a liquid or low-melting solid, or prepare a KBr pellet for a solid sample.
  - UV-Vis: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., hexane) to achieve an absorbance between 0.1 and 1.0 AU.[18]

- MS: Prepare a dilute solution in a volatile solvent like methanol or dichloromethane for direct infusion.
- Instrumentation and Acquisition:
  - NMR: Utilize a 300 MHz or higher field NMR spectrometer. Acquire a standard  $^1\text{H}$  spectrum followed by a proton-decoupled  $^{13}\text{C}$  spectrum.
  - IR: Use a Fourier-Transform Infrared (FTIR) spectrometer. Collect the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - UV-Vis: Use a dual-beam UV-Vis spectrophotometer. Scan the sample from 200 to 400 nm using a quartz cuvette, with the pure solvent as a reference.[18]
  - MS: Employ an electron ionization (EI) mass spectrometer to obtain the mass spectrum.
- Data Analysis:
  - Compare the acquired spectra with reference data from the literature and spectral databases.[9][12]
  - $^1\text{H}$  NMR: Confirm the presence of four aromatic protons with appropriate chemical shifts and coupling patterns.
  - $^{13}\text{C}$  NMR: Verify the signals for the six aromatic carbons.
  - IR: Identify characteristic peaks for the aromatic C-H and C=C bonds.
  - UV-Vis: Check for the characteristic  $\lambda_{\text{max}}$  values.[16][17]
  - MS: Confirm the molecular weight by identifying the molecular ion peak at  $\text{m/z} = 136$ .[9]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic characterization.

## Chemical Reactivity and Stability

### Stability

**1,2,3-Benzothiadiazole** is a stable aromatic compound under standard conditions. However, it undergoes thermal decomposition at elevated temperatures. This process involves the loss of a nitrogen molecule (N<sub>2</sub>) to form a reactive intermediate, which can then dimerize to yield thianthrene.[19] The study of its thermal decomposition provides insights into the fundamental reactivity of the thiadiazole ring system.[19][20]

## Reactivity

- Basicity: **1,2,3-Benzothiadiazole** is a very weak base, with a pKa of 2.84 for its conjugate acid.[11] Protonation and subsequent alkylation reactions occur exclusively at the N3 position, leading to the formation of 3-amino quaternary salts.[1][11]
- Aromatic Substitution: The benzothiadiazole ring system is electron-deficient, making it less nucleophilic than hydrocarbons like naphthalene.[1] Consequently, electrophilic aromatic substitution reactions, such as nitration, are slow.[1] Due to this decreased reactivity, many substituted derivatives of **1,2,3-benzothiadiazole** are not synthesized by direct functionalization of the parent molecule. Instead, they are typically prepared from precursor 2-aminothiophenols that already bear the desired substituents.[1]

## Synthesis and Preparation

The synthesis of **1,2,3-Benzothiadiazole** is well-established, with the primary methods originating from readily available precursors.

### Method 1: Diazotization of 2-Aminothiophenol

This is the most common and direct route, first reported in 1887.[1] The reaction involves the diazotization of 2-aminothiophenol using sodium nitrite in an acidic medium.

Experimental Protocol:

- Preparation: Prepare a solution of 2-aminothiophenol (1 equivalent) in an appropriate aqueous acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
- Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the 2-aminothiophenol solution, maintaining the temperature below 5 °C. Vigorous stirring is essential.
- Reaction: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the product is often indicated by a color change or precipitation.
- Workup: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.

- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent like petroleum ether.[16][17]

Caption: Synthesis workflow via diazotization of 2-aminothiophenol.

## Method 2: The Herz Reaction

An alternative pathway to substituted benzothiadiazoles is the Herz reaction, which utilizes anilines as starting materials.[1] The aniline is treated with disulfur dichloride ( $S_2Cl_2$ ) to form an intermediate 1,3,2-benzothiazathiolium salt. Subsequent diazotization completes the formation of the **1,2,3-benzothiadiazole** ring. A key limitation of this method is that starting with aniline itself does not yield the parent **1,2,3-benzothiadiazole**; instead, it produces the 6-chloro derivative.[1]

## Applications in Research and Drug Development

While **1,2,3-benzothiadiazole** itself has few direct large-scale uses, its structural motif is of great importance. It serves as a foundational scaffold for creating a wide range of derivatives with significant biological activity.

- Agrochemicals: The most notable commercial application of a **1,2,3-benzothiadiazole** derivative is Acibenzolar-S-methyl, a potent fungicide used for plant protection.[1]
- Drug Discovery: The broader class of benzothiadiazoles (including isomers) is a "privileged scaffold" in medicinal chemistry.[21] Derivatives have been extensively investigated and patented for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[3][5][6][22] The rigid, aromatic nature of the ring system makes it an excellent core for designing molecules that can fit into specific enzyme active sites or protein-protein interaction domains.

## Conclusion

**1,2,3-Benzothiadiazole** is a fundamentally important heterocyclic compound with well-defined physical, chemical, and spectroscopic properties. Its planar, aromatic structure and specific reactivity profile make it a stable and predictable chemical entity. While its direct applications are limited, its true value lies in its role as a versatile synthetic building block. The knowledge of

its core properties, reactivity, and synthesis is essential for chemists and researchers aiming to develop novel agrochemicals, pharmaceuticals, and functional materials built upon this valuable scaffold.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. CAS 273-77-8: 1,2,3-Benzothiadiazole | CymitQuimica [cymitquimica.com]
- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,3-Benzothiadiazole | CAS#:273-77-8 | Chemsoc [chemsoc.com]
- 8. 1,2,3-Benzothiadiazole | C6H4N2S | CID 67505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3-Benzothiadiazole [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1,2,3-Benzothiadiazolium salts. Part II. The basicity of 1,2,3-benzothiadiazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. 1,2,3-BENZOTHIADIAZOLE(273-77-8) 1H NMR [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,2,3-BENZOTHIADIAZOLE | 273-77-8 [chemicalbook.com]

- 17. guidechem.com [guidechem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1,2,3-Benzothiadiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199882#physical-and-chemical-properties-of-1-2-3-benzothiadiazole]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)